4-[(2-Methoxyphenyl)methyl]-1,1-dioxo-1lambda(6)-thiane-4-carboxylic acid
Description
Properties
IUPAC Name |
4-[(2-methoxyphenyl)methyl]-1,1-dioxothiane-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O5S/c1-19-12-5-3-2-4-11(12)10-14(13(15)16)6-8-20(17,18)9-7-14/h2-5H,6-10H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSJCKRXNMOTUKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC2(CCS(=O)(=O)CC2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Methoxyphenyl)methyl]-1,1-dioxo-1lambda(6)-thiane-4-carboxylic acid typically involves the following steps:
Formation of the Thiane Ring: The thiane ring can be synthesized through a cyclization reaction involving sulfur-containing precursors.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a Friedel-Crafts alkylation reaction using 2-methoxybenzyl chloride and an appropriate catalyst.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Methoxyphenyl)methyl]-1,1-dioxo-1lambda(6)-thiane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioether or alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
This compound serves as a versatile building block in organic synthesis. Its structural characteristics allow it to participate in various chemical reactions, including:
- Oxidation: Can be oxidized to form sulfoxides or sulfones.
- Reduction: The carboxylic acid group can be reduced to alcohols or aldehydes.
- Substitution Reactions: The methoxy group can undergo nucleophilic substitution with other functional groups.
Biological Applications
The biological significance of 4-[(2-Methoxyphenyl)methyl]-1,1-dioxo-1lambda(6)-thiane-4-carboxylic acid includes:
- Enzyme Inhibition Studies: The compound has been investigated for its potential to inhibit specific enzymes, which may have implications in drug development.
- Protein Interaction Studies: Its ability to interact with protein hydrophobic pockets makes it a candidate for studying protein-ligand interactions.
Pharmaceutical Development
Due to its unique structure and biological activity, this compound may be explored for:
- Therapeutic Uses: Potential applications in treating diseases through modulation of enzyme activity or receptor interactions.
Case Studies:
Recent studies have highlighted the efficacy of similar compounds in targeting specific biological pathways. For example, derivatives of thiane compounds have shown promise in cancer treatment by inhibiting tumor growth through targeted enzyme inhibition .
Mechanism of Action
The mechanism of action of 4-[(2-Methoxyphenyl)methyl]-1,1-dioxo-1lambda(6)-thiane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in altered cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a family of 1,1-dioxo-thiane-4-carboxylic acid derivatives, differing in substituents at the 4-position. Key structural analogs and their distinguishing features are discussed below:
Structural Comparison
Physicochemical Properties
- Polarity and Solubility: The target compound’s 2-methoxyphenylmethyl group introduces moderate lipophilicity, while the carboxylic acid and sulfone groups enhance water solubility. The cyclopropylmethyl analog (MW 232.30) may exhibit higher membrane permeability due to its bulky, nonpolar substituent .
Stability :
Pharmacological Potential
While direct pharmacological data for the target compound are unavailable, insights from analogs suggest:
- Sulfone-containing thiane derivatives often target enzymes like cyclooxygenase (COX) or kinases due to sulfone’s electron-withdrawing properties.
- Fluorinated derivatives may exhibit enhanced bioavailability compared to methoxy-substituted compounds .
Q & A
Q. What are the recommended methods for synthesizing 4-[(2-Methoxyphenyl)methyl]-1,1-dioxo-1lambda⁶-thiane-4-carboxylic acid?
Synthesis typically involves multi-step organic reactions, including protection/deprotection strategies and functional group transformations. For example, analogous compounds are synthesized via coupling reactions using methoxy-substituted aryl intermediates and thiane ring formation through oxidation steps. Researchers should optimize reaction conditions (e.g., solvent, temperature, catalysts) and employ techniques like thin-layer chromatography (TLC) or HPLC to monitor progress .
Q. How can researchers confirm the structural identity and purity of this compound?
Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) for functional group and connectivity analysis.
- High-Resolution Mass Spectrometry (HRMS) to verify molecular weight.
- X-ray crystallography for absolute configuration determination (if crystalline) .
- HPLC with UV/Vis or refractive index detection to assess purity. Note that rare compounds may lack vendor-provided analytical data, requiring independent validation .
Q. What are the known biological activities or potential therapeutic applications of this compound?
While direct data on this compound is limited, structurally related sulfone-containing carboxylic acids exhibit enzyme inhibition (e.g., cyclooxygenase-2) and receptor-binding properties. Preliminary studies should focus on in vitro assays targeting inflammation, cancer, or metabolic pathways, using dose-response curves (IC₅₀) to quantify activity .
Advanced Research Questions
Q. How should researchers design experiments to investigate the enzyme inhibitory effects of this compound?
- Target Selection : Prioritize enzymes with known sensitivity to sulfone or carboxylic acid derivatives (e.g., proteases, kinases).
- Assay Conditions : Use buffer systems mimicking physiological pH (7.4) and temperature (37°C). Include positive controls (e.g., known inhibitors) and measure kinetic parameters (Km, Vmax).
- Data Analysis : Employ nonlinear regression to calculate inhibition constants (Ki) and validate results with orthogonal assays (e.g., fluorescence polarization) .
Q. What strategies can resolve contradictions in spectral data during structural characterization?
- Cross-Validation : Compare NMR, IR, and MS data with computational predictions (e.g., DFT calculations for NMR chemical shifts).
- Crystallographic Resolution : If feasible, grow single crystals for X-ray diffraction to unambiguously confirm stereochemistry .
- Isotopic Labeling : Use deuterated solvents or ¹³C-labeled precursors to clarify ambiguous peaks in complex spectra .
Q. How can the stability of this compound under various experimental conditions be systematically evaluated?
- Forced Degradation Studies : Expose the compound to heat (40–80°C), light (UV/Vis), and acidic/alkaline conditions (pH 1–13).
- Analytical Monitoring : Use HPLC to quantify degradation products over time.
- Storage Recommendations : Based on results, advise lyophilization or storage in inert atmospheres to prevent oxidation or hydrolysis .
Q. What methodological considerations are critical for optimizing synthetic yield in multi-step reactions?
- Design of Experiments (DoE) : Systematically vary parameters (e.g., reagent stoichiometry, reaction time) to identify optimal conditions.
- Catalyst Screening : Test transition-metal catalysts (e.g., Pd for cross-coupling) or organocatalysts to improve efficiency.
- Workup Optimization : Use extraction or chromatography to isolate intermediates, minimizing side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
